Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester
Description
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is a protected lysine derivative widely used in peptide synthesis. It features orthogonal protecting groups: a tert-butyloxycarbonyl (BOC) group on the alpha-amino group and a carbobenzyloxy (CBZ) group on the epsilon-amino side chain. The carboxyl group is esterified with a tert-butyl moiety, enhancing solubility in organic solvents and enabling selective deprotection during solid-phase synthesis . This compound is critical for constructing complex peptides requiring sequential deprotection of amino acid residues.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYWMUXFBVOTID-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Protection of Lysine Amino Groups
The preparation of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester hinges on the orthogonal protection of lysine’s α- and ε-amino groups. The tert-butyl ester is introduced at the carboxyl terminus to ensure stability during subsequent reactions. Key steps include:
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Nα-BOC Protection : Reaction with di-tert-butyl dicarbonate (BOC anhydride) under alkaline conditions (pH 9–10) selectively protects the α-amino group.
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Nε-CBZ Protection : Benzyl chloroformate (Cbz-Cl) is employed in dichloromethane or THF with a tertiary amine base (e.g., triethylamine) to protect the ε-amino group.
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Carboxyl Esterification : The carboxylic acid is converted to a tert-butyl ester using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide).
This sequential approach minimizes cross-reactivity, achieving >90% purity in optimized conditions.
Advanced Methodologies and Patent Innovations
Schiff Base Intermediate Strategy
A patent by WO2001027074A1 introduces a novel method using a p-anisaldehyde Schiff base to temporarily protect the α-amino group, enabling selective ε-amino protection. The protocol involves:
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Schiff Base Formation : Lysine reacts with p-anisaldehyde in ethanol under reflux, forming a stable imine at the α-position.
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Nε-CBZ Protection : The ε-amino group is then protected with Cbz-Cl in the presence of NaHCO₃.
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Schiff Base Cleavage : Hydrolysis with dilute HCl regenerates the free α-amino group.
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Nα-BOC Protection and Esterification : Standard BOC anhydride and tert-butanol/DCC steps complete the synthesis.
This method reduces byproducts such as di-protected lysine derivatives, achieving 85–92% yield with HPLC purity ≥95%.
Solid-Phase Synthesis Adaptations
Adapting techniques from cyclic peptide research, a University of Milan thesis outlines a hybrid solid-phase approach:
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Resin Loading : L-Lysine is anchored to 2-chlorotrityl chloride resin via its carboxyl group.
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Selective Protection :
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Nα-BOC is introduced using BOC anhydride.
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Nε-CBZ is added via Cbz-Cl in DMF.
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Esterification : The resin-bound intermediate is treated with tert-butanol and DIC (diisopropylcarbodiimide) to form the tert-butyl ester.
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Cleavage : TFA (trifluoroacetic acid) liberates the product from the resin.
This method facilitates scalability, with yields of 78–84% and reduced purification demands.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
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Base Selection : Triethylamine for CBZ protection; NaHCO₃ for Schiff base methods.
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Coupling Agents : DCC or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for esterification, with DMAP (4-dimethylaminopyridine) as a catalyst.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC (C18 column, 60% acetonitrile/0.1% TFA): Retention time = 12.3 min, purity ≥98%.
Industrial and Research Applications
Chemical Reactions Analysis
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Deprotection: The BOC and CBZ groups can be removed using specific reagents. BOC deprotection is typically achieved using trifluoroacetic acid (TFA), while CBZ deprotection can be done using hydrogenation with palladium on carbon (Pd/C).
Scientific Research Applications
Peptide Synthesis
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is primarily utilized as a building block in peptide synthesis. The presence of the BOC (tert-butyloxycarbonyl) and CBZ (carbobenzyloxy) protecting groups allows for the selective introduction of lysine residues into peptide chains while preventing unwanted side reactions with other amino acids. This selectivity is crucial for assembling complex peptides that may be used in therapeutic applications.
Key Features:
- Selective Protection: The dual protection strategy facilitates controlled incorporation of lysine.
- Deprotection Flexibility: After synthesis, the BOC and CBZ groups can be selectively removed under mild conditions, allowing for the release of free amine functionalities necessary for biological activity.
Drug Development
In drug formulation, this compound plays a significant role by enhancing the solubility and stability of active pharmaceutical ingredients. It is particularly useful in the design of prodrugs that improve bioavailability and reduce side effects.
Applications:
- Prodrug Design: The compound can be modified to create prodrugs that are activated in vivo, improving therapeutic efficacy.
- Stability Enhancement: The protecting groups contribute to the overall stability of drug formulations during storage and transport.
Bioconjugation
Bioconjugation involves linking biomolecules such as drugs to antibodies or other proteins to enhance targeting and efficacy in treatments, especially in cancer therapy. This compound serves as a versatile component in these processes.
Advantages:
- Facilitated Conjugation: The tert-butyl ester group allows for efficient coupling reactions with various biomolecules.
- Targeted Delivery Systems: By conjugating drugs to antibodies or peptides, researchers can develop targeted delivery systems that improve therapeutic outcomes.
Protein Engineering
Researchers utilize this compound in protein engineering to modify proteins for enhanced stability and functionality. The ability to introduce lysine residues selectively enables the development of proteins with tailored properties for specific applications.
Research Insights:
- Enhanced Stability: Modifications using this compound can lead to proteins with improved resistance to degradation.
- Functional Improvement: Tailored modifications can enhance the biological activity of therapeutic proteins.
Research in Molecular Biology
This compound is employed in various molecular biology techniques, including studies on protein interactions and enzyme activities. It provides insights into metabolic pathways and cellular processes.
Research Applications:
- Protein Interaction Studies: The compound aids in understanding how proteins interact within cellular environments.
- Enzyme Activity Investigations: It can be used to study enzyme kinetics and mechanisms by providing a controlled environment for reactions.
Data Table: Comparative Analysis of Lysine Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Nalpha-Boc-Lysine | Single BOC group on lysine | Simpler structure; less steric hindrance |
| Nalpha,Nepsilon-DiBoc-Lysine | Two BOC groups on lysine | Enhanced stability; more complex deprotection |
| L-Lysine Hydrochloride | Unprotected form of lysine | Highly reactive; lacks protective groups |
| Nalpha,Nepsilon-CBZ-Lysine | CBZ group on epsilon amine | Focused reactivity on epsilon amine |
| Nalpha-BOC-Nepsilon-CBZ-Lysine tert-butyl ester | Dual protection strategy | Flexibility in synthetic applications; stability |
Mechanism of Action
The mechanism of action of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester primarily involves its role as a protected amino acid derivative. The protective groups (BOC and CBZ) prevent unwanted side reactions during peptide synthesis, ensuring the selective formation of peptide bonds. The compound’s molecular targets include the reactive sites on the lysine residue, which are shielded by the protective groups until they are selectively removed under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester with structurally or functionally related amino acid derivatives, based on molecular properties, applications, and commercial availability:
Key Findings:
Structural Differences: The lysine derivative uniquely incorporates dual protection (BOC and CBZ) on distinct amino groups, enabling sequential deprotection. In contrast, analogs like N-Cbz-L-glutamic acid 5-tert-butyl ester and N-α-Z-L-Asparagine tert-Butyl Ester feature only CBZ protection on the α-amino group . The tert-butyl ester group is common across these compounds, improving solubility and stability during synthesis.
The absence of a carboxyl-protecting group in N-Cbz-L-glutamine restricts its utility in stepwise synthesis compared to tert-butyl ester derivatives .
Commercial and Synthetic Relevance :
- N-Cbz-L-glutamic acid 5-tert-butyl ester is commercially available at >97% purity (Kanto Catalog), underscoring its industrial demand .
- The asparagine analog (CAS 25456-85-3) is categorized under "Building Blocks," emphasizing its role in synthesizing bioactive peptides .
Research Implications
- Orthogonal Deprotection: The BOC group (acid-labile) and CBZ group (hydrogenolysis-sensitive) allow sequential removal, a strategy validated in glutamic acid and asparagine derivatives .
- Steric Effects : The lysine side chain’s length and dual protection may influence coupling efficiency compared to shorter-chain analogs like asparagine.
Q & A
Q. What are the optimal synthetic conditions for introducing Boc and Cbz protecting groups on lysine tert-butyl ester?
Methodological Answer: The sequential introduction of Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups requires precise pH control and coupling agents. For Boc protection, dissolve Nα-Boc-L-lysine in dichloromethane (DCM) and use DCC (dicyclohexylcarbodiimide) as a coupling agent with catalytic DMAP (4-dimethylaminopyridine) at 0–5°C for 2 hours . For Cbz protection on the ε-amine, employ Cbz-Cl (benzyl chloroformate) in a two-phase system (water/dioxane) with sodium bicarbonate to maintain pH 8–9, followed by extraction and purification via silica gel chromatography . Confirm completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR : Use - and -NMR in CDCl₃ to identify tert-butyl (δ ~1.4 ppm, singlet) and benzyloxycarbonyl (δ ~5.1 ppm, singlet) groups. The lysine backbone protons appear at δ 3.1–4.3 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 493.3 (calculated for C₂₆H₃₉N₃O₆).
- HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .
Q. What storage conditions ensure stability of the compound?
Methodological Answer: Store at –20°C in anhydrous DCM or under nitrogen to prevent hydrolysis of the tert-butyl ester. Avoid prolonged exposure to moisture or acidic/basic vapors, as the Boc group is labile under strong acids (e.g., TFA) and the Cbz group under hydrogenolysis conditions .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved during scale-up?
Methodological Answer: Discrepancies often arise from inefficient mixing or exothermic side reactions. Use reaction calorimetry to monitor heat flow during Boc/Cbz coupling. Optimize stirring rates (>500 rpm) and employ dropwise addition of Cbz-Cl to avoid local pH spikes. Compare yields across literature (e.g., via SciFinder’s reaction search ) and validate reproducibility using DOE (Design of Experiments) for critical parameters (temperature, stoichiometry) .
Q. What strategies enable orthogonal deprotection of Boc and Cbz groups in complex peptide synthesis?
Methodological Answer:
- Boc Removal : Treat with 4 M HCl/dioxane (2 hours, 0°C) to cleave the Boc group while leaving the Cbz intact.
- Cbz Removal : Use catalytic hydrogenation (H₂/Pd-C in methanol) or TMSOTf (trimethylsilyl triflate) in DCM for acid-sensitive substrates. Monitor each step via FT-IR (loss of Boc carbonyl at ~1680 cm⁻¹) and confirm ε-amine liberation via ninhydrin test .
Q. How does the tert-butyl ester’s stability vary under different hydrolysis conditions?
Methodological Answer: The tert-butyl ester resists mild bases (e.g., NaHCO₃) but hydrolyzes in concentrated HCl/THF (1:1, reflux, 6 hours) or TFA/water (95:5, 25°C, 12 hours). Kinetic studies using -NMR in D₂O/CD₃CN show pseudo-first-order degradation (k = 0.12 h⁻¹ at pH 1). For selective hydrolysis, employ enzymatic methods (e.g., lipases in phosphate buffer, pH 7) .
Q. What purification challenges arise when isolating the compound from multi-protected intermediates?
Methodological Answer: Co-elution of Boc/Cbz-protected byproducts is common. Use gradient elution (hexane → ethyl acetate) on reversed-phase silica gel. For persistent impurities, employ recrystallization from hot ethanol/water (8:2). Validate purity via HPLC-MS and differential scanning calorimetry (DSC) to detect polymorphic transitions .
Data Analysis and Experimental Design
Q. How can researchers validate spectral data against conflicting literature reports?
Methodological Answer: Cross-reference -NMR and IR data using SciFinder’s spectral comparison tool . For example, the tert-butyl carbonyl carbon (C=O) should appear at ~155 ppm in DMSO-d₆. Discrepancies >2 ppm suggest solvent or purity issues. Replicate synthesis using cited methods (e.g., Carpino’s carbamate protocol ) to confirm reproducibility.
Q. What mechanistic insights explain the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
Methodological Answer: The tert-butyl ester acts as a steric shield, reducing diketopiperazine formation during elongation. Kinetic studies using resin-bound intermediates show 85% coupling efficiency with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) vs. 60% with DCC. Monitor Fmoc deprotection (20% piperidine/DMF) via UV-Vis at 301 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
